molecular formula C23H26N4O4S B2557729 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 913512-72-8

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2557729
CAS RN: 913512-72-8
M. Wt: 454.55
InChI Key: VTMUJYZNQDKDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthetic Pathways

Chemical transformations involving quinazolinone derivatives highlight their potential in the synthesis of complex molecules. For example, the condensation of amino-dihydronaphthalene with chloroacetyl chloride, followed by cyclization and reaction with various nucleophiles, demonstrates the versatility of these compounds in creating diverse chemical structures, including those with CH2S bridges linking quinazoline systems (Markosyan et al., 2018). This showcases the molecule's role in facilitating the formation of bis-quinazolines, crucial for further pharmaceutical applications.

Antimalarial and COVID-19 Applications

Research on sulfonamide derivatives reveals significant antimalarial activity, which has been further explored for potential efficacy against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021). This investigation highlights the compound's capacity to interact with key biological targets, offering insights into its potential repurposing for emergent viral threats.

Anticancer Activity

The synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and subsequent in vitro studies demonstrate notable anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). This underscores the molecule's relevance in developing targeted cancer therapies.

Antiviral and Antibacterial Agents

Quinazoline derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses, including influenza and dengue, showcasing significant inhibitory concentrations (Selvam et al., 2007). Additionally, their antibacterial potential against strains like Staphylococcus aureus and Escherichia coli has been confirmed, pointing to their broad-spectrum antimicrobial applications (Jadhav et al., 2019).

properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-29-17-10-15(11-18(12-17)30-2)25-22-19-7-3-4-8-20(19)26-23(27-22)32-14-21(28)24-13-16-6-5-9-31-16/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMUJYZNQDKDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

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